Methyl(3-methylbutan-2-yloxy)phosphinic acid
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Overview
Description
Methyl(3-methylbutan-2-yloxy)phosphinic acid is an organophosphorus compound with the molecular formula C6H15O3P It is a phosphinic acid derivative, characterized by the presence of a phosphinic acid group (P(OH)(OCH3)) attached to a 3-methylbutan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(3-methylbutan-2-yloxy)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of methyl hypophosphite with methyl acrylate, followed by hydrolysis. The reaction conditions typically include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The hydrolysis step can be carried out under acidic or basic conditions, depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH. The use of polymer-supported reagents and catalysts can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl(3-methylbutan-2-yloxy)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acids. These products have diverse applications in different fields .
Scientific Research Applications
Methyl(3-methylbutan-2-yloxy)phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: It may be explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl(3-methylbutan-2-yloxy)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic the phosphate group in biological molecules, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl(3-methylbutan-2-yloxy)phosphinic acid include:
Phosphonic acids: Compounds with the general formula R-P(O)(OH)2.
Phosphoric acids: Compounds with the general formula R-O-P(O)(OH)2.
Other phosphinic acids: Compounds with the general formula R-P(H)(O)(OH).
Uniqueness
This compound is unique due to its specific structure, which combines a phosphinic acid group with a 3-methylbutan-2-yloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl(3-methylbutan-2-yloxy)phosphinic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNHSUHBJBBYGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)OP(=O)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934224 |
Source
|
Record name | 3-Methylbutan-2-yl hydrogen methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151299-67-1 |
Source
|
Record name | Methyl(3-methylbutan-2-yloxy)phosphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151299671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbutan-2-yl hydrogen methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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